N-cyclopentyl-1-(2-phenoxypropanoyl)-2,3-dihydro-1H-indole-5-sulfonamide
Description
Properties
IUPAC Name |
N-cyclopentyl-1-(2-phenoxypropanoyl)-2,3-dihydroindole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-16(28-19-9-3-2-4-10-19)22(25)24-14-13-17-15-20(11-12-21(17)24)29(26,27)23-18-7-5-6-8-18/h2-4,9-12,15-16,18,23H,5-8,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRQMKLDVGDKSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC3CCCC3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cyclopentyl-1-(2-phenoxypropanoyl)-2,3-dihydro-1H-indole-5-sulfonamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Indoline Ring: This can be achieved through cyclization reactions involving aniline derivatives.
Introduction of the Sulfonamide Group: This step involves the reaction of the indoline derivative with a sulfonyl chloride in the presence of a base.
Attachment of the Phenoxypropanone Moiety: This can be done through nucleophilic substitution reactions, where the phenoxy group is introduced to the propanone backbone.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-cyclopentyl-1-(2-phenoxypropanoyl)-2,3-dihydro-1H-indole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or sulfonamide groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-cyclopentyl-1-(2-phenoxypropanoyl)-2,3-dihydro-1H-indole-5-sulfonamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Industry: It may be used in the synthesis of other complex organic molecules or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-1-(2-phenoxypropanoyl)-2,3-dihydro-1H-indole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the indoline ring and phenoxypropanone moiety contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
N-cyclopentyl-1-(2-phenoxypropanoyl)-2,3-dihydro-1H-indole-5-sulfonamide can be compared with other similar compounds, such as:
1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-(2-thienyl)ethan-1-one: This compound has a similar structure but with a thienyl group instead of a phenoxy group, which may result in different chemical and biological properties.
1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-(2-methylphenoxy)ethan-1-one: The presence of a methyl group on the phenoxy ring can influence the compound’s reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N-cyclopentyl-1-(2-phenoxypropanoyl)-2,3-dihydro-1H-indole-5-sulfonamide is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This compound exhibits a variety of biological activities, particularly in the fields of anti-inflammatory and anti-cancer therapies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a sulfonamide group, which is known for its broad spectrum of biological activities, including antibacterial and anti-inflammatory properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anti-inflammatory Activity
Sulfonamides are recognized for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation. Research indicates that this compound may possess selective COX-2 inhibitory activity. This selectivity is crucial for reducing side effects associated with non-selective COX inhibitors.
2. Anticancer Potential
Studies have shown that sulfonamide derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanism of action for this compound is still under investigation but may involve modulation of signaling pathways associated with cell proliferation and survival.
3. Antimicrobial Activity
Like other sulfonamides, this compound may also demonstrate antimicrobial properties. The sulfonamide moiety is known to interfere with bacterial folate synthesis, which is essential for bacterial growth and replication.
Case Studies and Research Findings
Several studies have explored the biological activities of similar sulfonamide compounds. Here are notable findings relevant to this compound:
Q & A
Basic Research Questions
Q. What synthetic routes are reported for N-cyclopentyl-1-(2-phenoxypropanoyl)-2,3-dihydro-1H-indole-5-sulfonamide, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves coupling the indole-5-sulfonamide core with cyclopentyl and phenoxypropanoyl moieties via nucleophilic substitution or amidation. Critical steps include protecting reactive groups (e.g., sulfonamide NH) and using catalysts like HATU for amide bond formation. Purity (>95%) is achieved through column chromatography (silica gel, ethyl acetate/hexane gradients) followed by HPLC with a C18 column (acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are essential for structural validation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR; 1H, 13C, and 2D-COSY) confirms substituent connectivity, while High-Resolution Mass Spectrometry (HRMS) verifies molecular weight. Infrared (IR) spectroscopy identifies functional groups like sulfonamide (S=O stretch ~1350 cm⁻¹) and carbonyl (C=O ~1700 cm⁻¹) .
Q. How can researchers assess the compound’s solubility and stability in biological buffers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
